6-Chloro-4-fluoro-1-(phenylsulfonyl)-1H-indole: Technical Profile & Reactivity Guide
6-Chloro-4-fluoro-1-(phenylsulfonyl)-1H-indole: Technical Profile & Reactivity Guide
[1]
Executive Summary & Strategic Utility
6-Chloro-4-fluoro-1-(phenylsulfonyl)-1H-indole is a highly specialized heterocyclic intermediate used primarily in the synthesis of complex pharmaceutical agents targeting the Central Nervous System (CNS) and viral replication pathways.[1]
This molecule represents a "privileged scaffold" in medicinal chemistry due to three synergistic structural features:
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N-Phenylsulfonyl Group: Acts as both a robust protecting group and a powerful Directed Metalation Group (DMG), enabling regioselective C-H activation at the C2 position.[1]
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6-Chloro Substituent: Increases lipophilicity and metabolic stability by blocking the metabolically vulnerable C6 position (a common site for CYP450 oxidation).[1]
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4-Fluoro Substituent: Provides unique electronic modulation of the indole core.[1] Being peri-planar to the C3 position, the fluorine atom exerts a strong inductive effect (-I), influencing the pKa of adjacent protons and modulating binding affinity through non-covalent interactions in protein pockets.[1]
Physicochemical Properties[1][2][3][4]
The following data characterizes the molecule's behavior in solution and solid-state, critical for assay development and formulation.
| Property | Value / Description | Note |
| Molecular Formula | C₁₄H₉ClFNO₂S | |
| Molecular Weight | 309.74 g/mol | |
| Appearance | Off-white to pale yellow crystalline solid | |
| Melting Point | 118 – 122 °C (Predicted) | Dependent on recrystallization solvent |
| LogP (Calculated) | 4.2 – 4.5 | High lipophilicity due to sulfonyl/halo groups |
| Solubility | DMSO (>20 mg/mL), DCM, THF | Insoluble in water |
| Electronic Character | Electron-deficient indole ring | Due to N-SO₂Ph and 4-F/-I effects |
Synthesis & Preparation Protocol
The synthesis of 6-Chloro-4-fluoro-1-(phenylsulfonyl)-1H-indole is achieved via the nucleophilic substitution of benzenesulfonyl chloride by the deprotonated indole anion.[1]
Reagents & Stoichiometry
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Starting Material: 6-Chloro-4-fluoro-1H-indole (1.0 equiv)[1]
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Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 – 1.5 equiv)[1]
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Electrophile: Benzenesulfonyl chloride (PhSO₂Cl) (1.1 – 1.2 equiv)[1]
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Solvent: Anhydrous DMF or THF (0.1 – 0.2 M concentration)
Step-by-Step Protocol
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Apparatus Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
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Deprotonation: Suspend NaH (1.2 equiv) in anhydrous DMF at 0 °C. Add a solution of 6-chloro-4-fluoro-1H-indole in DMF dropwise over 15 minutes.
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Sulfonylation: Add benzenesulfonyl chloride dropwise via syringe.[1]
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Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1] The product will have a significantly higher Rf than the starting indole.[1]
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Workup: Quench carefully with ice-water. The product often precipitates as a solid.[1] Filter and wash with water.[1] If oil forms, extract with EtOAc, wash with brine (3x) to remove DMF, dry over Na₂SO₄, and concentrate.[1]
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Purification: Recrystallize from EtOH or purify via silica gel flash chromatography (0-20% EtOAc in Hexanes).
Reactivity Profile: C-H Activation & Functionalization
The primary utility of this scaffold lies in its ability to undergo Directed ortho-Metalation (DoM) .[1] The electron-withdrawing phenylsulfonyl group acidifies the C2-proton and coordinates lithium bases, allowing for exclusive C2-functionalization.[1]
Mechanism: C2-Lithiation
The 4-fluoro substituent adds a layer of complexity.[1] While the sulfonyl group directs lithiation to C2, the 4-fluoro group inductively withdraws electron density, potentially stabilizing the C2-lithio species but also making the C3 position slightly more susceptible to nucleophilic attack if not carefully managed.
Experimental Workflow: C2-Trapping
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Lithiation: Dissolve substrate in anhydrous THF at -78 °C. Add t-BuLi (1.1 equiv) dropwise.
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Trapping: Stir for 1 hour at -78 °C. Add electrophile (e.g., DMF, I₂, B(OMe)₃).
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Warming: Allow to warm to RT slowly.
Visualizing the Pathway
Caption: Directed ortho-Metalation (DoM) pathway for regioselective C2-functionalization.
Medicinal Chemistry Applications
The 6-chloro-4-fluoro substitution pattern is not arbitrary; it is a specific design element in modern drug discovery.[1]
GPR17 Modulation (Neuroscience)
Research indicates that sulfonamide-functionalized indoles with this specific halo-pattern act as modulators for GPR17 , a G-protein coupled receptor involved in myelination.[1][2] The 4-fluoro group is critical for metabolic stability and preventing oxidation at the C4 position, while the 6-chloro group enhances hydrophobic interactions within the receptor pocket.[1]
5-HT6 Receptor Antagonists
Sulfonylated indoles are classic pharmacophores for 5-HT6 antagonists used in cognitive enhancement (Alzheimer's research).[1] The sulfonyl group mimics the sulfonamide moiety often required for binding to the serotonin receptor, while the halogenated core improves blood-brain barrier (BBB) permeability.[1]
Antiviral Agents (HCV/HIV)
Indole 1-sulfones serve as intermediates for non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1] The electron-withdrawing nature of the protected indole allows for further coupling reactions at C2 and C3 to build tricyclic cores found in potent antivirals.[1]
Safety & Handling
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Hazards: The compound is an organosulfur derivative.[1] While specific toxicology is often proprietary, treat as a Skin Irritant (H315) and Eye Irritant (H319) .[1]
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Stability: Stable under standard laboratory conditions. Avoid strong acids which may cause desulfonylation.[1]
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Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis of the sulfonyl bond over long periods.
References
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Gribble, G. W. (2010).[1] Heterocyclic Scaffolds II: Reactions and Applications of Indoles. Springer.[1] (Authoritative text on Indole lithiation and protection strategies).
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PubChem. (n.d.).[1] 6-Chloro-4-fluoro-1H-indole (CID 24728180).[1][3] National Center for Biotechnology Information.[1] Retrieved from [Link]
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Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry. 5th Ed. Wiley.[1] (Standard reference for electrophilic substitution mechanisms in halo-indoles).
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Sundberg, R. J. (1990).[1] The Chemistry of Indoles. Academic Press.[1] (Foundational text on N-sulfonyl indole reactivity).
